molecular formula C16H10F3NO2 B2397723 2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 68178-69-8

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2397723
CAS No.: 68178-69-8
M. Wt: 305.256
InChI Key: WRSIWKWKAZBXHE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline-1,3-dione structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyl iodide (CF3I) and a photocatalyst . The reaction conditions often include the use of visible light to drive the photoredox catalysis, resulting in the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its combination of the trifluoromethyl group and the tetrahydroisoquinoline-1,3-dione core. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-14(21)8-10-4-1-2-7-13(10)15(20)22/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSIWKWKAZBXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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